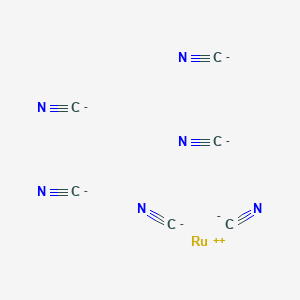

Ruthenium hexacyanide

Description

Structure

2D Structure

Properties

CAS No. |

21029-33-4 |

|---|---|

Molecular Formula |

C6N6Ru-4 |

Molecular Weight |

257.2 g/mol |

IUPAC Name |

ruthenium(2+);hexacyanide |

InChI |

InChI=1S/6CN.Ru/c6*1-2;/q6*-1;+2 |

InChI Key |

CHGSZSOJDJQCGO-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ru+2] |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ru+2] |

Other CAS No. |

21029-33-4 |

Synonyms |

uthenium hexacyanide ruthenium-hexacyanide |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies

Conventional Synthetic Routes for Ruthenium Hexacyanide

RuCl₃ + 6 KCN → K₃[Ru(CN)₆] + 3 KCl

Subsequently, the resulting ruthenicyanide([Ru(CN)₆]³⁻) can be reduced to this compound ([Ru(CN)₆]⁴⁻) using a suitable reducing agent.

Another established method involves starting from a more soluble ruthenium precursor, such as potassium ruthenate (K₂RuO₄), which is then treated with cyanide ions. google.com The process often involves the oxidative leaching of a ruthenium-containing melt followed by distillation and absorption steps to isolate and purify the ruthenium. google.com The synthesis of related Prussian blue analogues, which share the cyano-bridged framework, often involves the reaction of a hexacyanometallate complex with a hydrated metal cation in an aqueous solution. rsc.org

Advanced Precursor Development

The development of advanced precursors has been a key focus in refining the synthesis of this compound and related ruthenium-cyanide complexes. Researchers have explored a variety of ruthenium complexes as starting materials to achieve better control over the final product's properties. For instance, organometallic ruthenium compounds like ruthenocenes and ruthenium carbonyls have been utilized. harvard.edu However, these often require energy-intensive conditions or highly oxidizing reagents. harvard.edu

More recently, ruthenium amidinate complexes have emerged as promising precursors for vapor deposition techniques. harvard.edu These complexes, such as tris(diisopropylacetamidinato)ruthenium(III), are monomeric, air-stable, and exhibit sufficient volatility for chemical vapor deposition (CVD) and atomic layer deposition (ALD). harvard.edu The use of supramolecular complexes, such as those driven by hydrogen bonding between melamine (B1676169) and cyanuric acid, has also been shown to produce highly dispersed ruthenium precursors, leading to uniform nanoparticles with superior performance in applications like the hydrogen evolution reaction. rsc.org

Control over Stoichiometry and Purity

Purification techniques are essential to remove byproducts and unreacted starting materials. Conventional methods include recrystallization and washing with appropriate solvents. google.com For instance, after the synthesis of tris(2,2'-bipyridyl)ruthenium(II) chloride, a related polypyridyl complex, the product is precipitated with a saturated sodium chloride solution, filtered, and then recrystallized from water. google.com In the synthesis of Prussian blue analogues, controlling the stoichiometry is critical and is often verified using techniques like inductively coupled plasma-optical emission spectrometry (ICP-OES). royalsocietypublishing.org The presence of impurities, such as unreacted precursors or byproducts from side reactions, can significantly impact the material's properties. nih.gov

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods for ruthenium complexes, including those containing cyanide ligands. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

One such approach is mechanochemistry, which involves the grinding of solid reagents together, often in the absence of a solvent. mdpi.com This method has been successfully applied to the synthesis of ruthenium carboxylate complexes, demonstrating fast reaction times and high yields with simple workups. mdpi.comgithub.io For example, the manual grinding of [RuCl₂(PPh₃)₃] with sodium acetate (B1210297) yields [Ru(OAc)₂(PPh₃)₂] efficiently. mdpi.com This solventless approach significantly reduces the environmental footprint compared to traditional solution-based syntheses. mdpi.com

Furthermore, the use of less toxic and more readily available cyanating agents is being explored to replace hazardous reagents like sodium cyanide. nih.gov Photocatalysis using ruthenium complexes is also emerging as a green and efficient tool for cyanation reactions, often utilizing molecular oxygen as a green oxidant. d-nb.info

Post-Synthetic Modification and Functionalization

Post-synthetic modification (PSM) offers a powerful strategy for tailoring the properties of this compound and related materials after their initial synthesis. This approach allows for the introduction of new functional groups or the alteration of the existing framework to achieve desired characteristics.

For metal-organic frameworks (MOFs) incorporating ruthenium complexes, PSM can be used to introduce catalytically active sites. researchgate.net This can be achieved by anchoring a ruthenium Schiff base moiety onto the MOF, creating a heterogeneous catalyst for oxidation reactions. researchgate.net The modification of half-sandwich ruthenium complexes through mechanochemical Wittig reactions has also been reported as a mild and environmentally friendly method to introduce new functionalities. github.ioresearchgate.net

In the context of Prussian blue analogues, which are structurally related to this compound, PSM can be used to create hollow nanoparticles by selectively dissolving a metallic core within a core-shell structure. rsc.org This is accomplished by taking advantage of the high stability of complexes like the gold cyanide complex. rsc.org

Ligand Design and Substitution Strategies for Ruthenium-Cyanide Complexes

The design of ligands and the strategic substitution of ligands in ruthenium-cyanide complexes are fundamental to controlling their electronic, photophysical, and reactive properties. The cyanide ligand itself is a strong π-acceptor, which stabilizes low oxidation states of ruthenium. iaea.org

The synthesis of heteroleptic ruthenium(II) complexes, which contain different types of ligands, allows for the fine-tuning of the complex's properties. For example, by exploiting steric interactions, specific ligands can be selectively substituted. nih.gov The variation of donor/acceptor properties of the ligands can tune the Ru(III)/Ru(II) redox couple over a significant range. nih.gov

Advanced Structural Analysis and Coordination Chemistry

Detailed Coordination Geometries of Ruthenium-Cyanide Frameworks

The fundamental building block of ruthenium-cyanide frameworks is the hexacyanoruthenate(II) anion, [Ru(CN)₆]⁴⁻. In this complex, the ruthenium(II) ion is centrally located and coordinated to six cyanide ligands, resulting in a well-defined octahedral coordination geometry. smolecule.com This arrangement is the most thermodynamically stable configuration for a six-coordinate ruthenium(II) complex with monodentate ligands like cyanide. smolecule.com

The symmetry of the [Ru(CN)₆]⁴⁻ anion is typically that of a perfect octahedron, with bond angles of 90° between adjacent cyanide ligands and 180° for trans-positioned ligands. smolecule.com The cyanide ligands coordinate to the ruthenium center through the carbon atom. smolecule.com The strength of the cyanide ligand field places it high in the spectrochemical series, leading to a low-spin d⁶ electronic configuration for the ruthenium(II) center. smolecule.com

In more complex structures, the coordination geometry around the ruthenium atom is generally preserved as a distorted octahedron. For instance, in polynuclear assemblies, the ruthenium centers are often coordinated by a combination of terminal and bridging cyanide groups, as well as other ligands. frontiersin.org In the mixed-metal coordination polymer {[Sm(H₂O)₅][Ru(CN)₃(bpy)(μ-CN)Ru(CN)₃(bpy)]·11H₂O}, the ruthenium atoms are in an approximately octahedral environment, coordinated by four cyanide groups and a bipyridine (bpy) ligand. psu.edu Similarly, in other ruthenium complexes, even with different ligands, the octahedral geometry is a recurring and stable motif. mdpi.comresearchgate.net

The table below summarizes key geometric parameters for the [Ru(CN)₆]⁴⁻ anion.

| Parameter | Value | Reference |

|---|---|---|

| Coordination Number | 6 | smolecule.com |

| Geometry | Octahedral | smolecule.comfrontiersin.org |

| Adjacent Ligand Bond Angle | 90° | smolecule.com |

| Trans Ligand Bond Angle | 180° | smolecule.com |

| Ruthenium Electronic Configuration | d⁶ (low-spin) | smolecule.com |

Crystallographic Principles in Solid-State Characterization

In the crystal structure of potassium ruthenium cyanide, the average Ru-C bond length is approximately 2.03 Å, which is a typical value for ruthenium(II)-cyanide bonds in octahedral complexes. smolecule.com The C-N bond distance within the cyanide ligand is about 1.16 Å, showing minimal change from the free cyanide ion. smolecule.com These parameters underscore the robustness of the hexacyanoruthenate(II) framework. smolecule.com Even in more complex, bridged structures, the C–N bond distances remain within the range of 1.14–1.18 Å. psu.edu

| Compound | Ru-C Bond Length (Å) | C-N Bond Length (Å) | Ru-C-N Angle (°) | Reference |

|---|---|---|---|---|

| K₄[Ru(CN)₆]·xH₂O | ~2.03 | ~1.16 | - | smolecule.com |

| [Sm(H₂O)₅][Ru₂(bpy)₂(CN)₇]·11H₂O (non-bridging) | - | 1.14-1.18 | 174.0(7) - 178.9(9) | psu.edu |

| [Sm(H₂O)₅][Ru₂(bpy)₂(CN)₇]·11H₂O (bridging Ru-CN-Ru) | - | - | 169.8(9) (Ru(1)-C(4)-N(4)) | psu.edu |

Structural Elucidation in Solution Phase (excluding basic identification data)

While crystallography provides a static picture of the solid state, various spectroscopic techniques are employed to understand the structure and dynamics of ruthenium hexacyanide complexes in solution. Advanced techniques like valence-to-core Resonant Inelastic X-ray Scattering (RIXS) offer deep insights into the electronic structure of these complexes in their solvated state. nih.govrsc.org

Ru 2p4d RIXS measurements on dilute aqueous solutions of [Ru(CN)₆]⁴⁻ have been used to probe valence excitations. nih.gov These studies, combined with theoretical calculations based on time-dependent density functional theory (TDDFT), allow for the assignment of spectral features to specific metal-centered and charge-transfer states. nih.govrsc.org This powerful combination of experiment and theory can quantify metal-ligand bonding interactions and determine the ligand-field splitting in the solution phase. nih.gov

Furthermore, electrospray ionization mass spectrometry (ESI-MS) has proven to be a valuable tool for characterizing the integrity of polynuclear cyanide-bridged ruthenium complexes in the gas phase, which is relevant to their stability in solution. conicet.gov.ar For some linear oligomers, ESI-MS has confirmed their nuclearity and provided evidence for their intrinsic stability as gaseous species. conicet.gov.ar

Role of Bridging Ligands in Polynuclear Architectures

The cyanide ligand is an excellent bridging ligand, capable of linking two metal centers in a linear or near-linear fashion (M-CN-M'). acs.orguef.fi This property is fundamental to the formation of a vast array of polynuclear and polymeric ruthenium-cyanide architectures. psu.educonicet.gov.arsydney.edu.au The ability of the cyanide ligand to mediate electronic communication between metal centers is a key feature of these systems. conicet.gov.arsydney.edu.au

In dinuclear complexes, a single cyanide bridge can connect two ruthenium centers or a ruthenium center to another metal. researchgate.netresearchgate.net The geometry of this bridge can influence the degree of electronic coupling between the metal ions. researchgate.net For instance, an X-ray crystal structure of a Ru–CN–Ru bridged complex showed an essentially linear arrangement. researchgate.net

The self-assembly of ruthenium cyanide building blocks with other metal ions can lead to the formation of extended structures, including one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. psu.eduacs.org In the coordination polymer {[Sm(H₂O)₅][Ru₂(bpy)₂(CN)₇]·11H₂O}, ruthenium units are linked by a single bridging cyanide, and these units are further connected to samarium atoms via other bridging cyanides, creating a polymeric chain. psu.edu The formation of these architectures is often directed by the coordination preferences of the constituent metal ions and the stoichiometry of the reactants. acs.org

Linear, cyanide-bridged oligomers of ruthenium complexes have been synthesized and characterized as potential "molecular wires" due to the significant electronic communication along the cyanide backbone. conicet.gov.ar The splitting of redox waves in the electrochemical analysis of these oligomers provides evidence of this long-range interaction, even between centers separated by more than 3 nanometers. conicet.gov.ar

Metal-Ligand Bonding Characterization

The nature of the bond between ruthenium and the cyanide ligand is characterized by strong σ-donation from the cyanide to the ruthenium and significant π-back-bonding from the metal d-orbitals to the π* orbitals of the cyanide. smolecule.comacs.org This π-acceptor character of the cyanide ligand is a crucial aspect of its bonding. acs.org

Advanced spectroscopic techniques provide detailed insights into this bonding. Ru 4d-to-2p X-ray Emission Spectroscopy (XES) can directly probe both the metal-based and ligand-based orbitals. acs.org For [Ru(CN)₆]⁴⁻, the XES spectrum shows distinct features that, with the aid of DFT calculations, can be interpreted in terms of the electronic structure. acs.org These spectra reveal σ-bonding interactions of the Ru eg orbitals with σ(CN⁻) orbitals and π-bonding interactions between the Ru t₂g and π(CN⁻) orbitals. acs.org

Resonant Inelastic X-ray Scattering (RIXS) at the Ru L₃-edge further elucidates the metal-ligand interactions. nih.govrsc.org The X-ray absorption spectrum of [Ru(CN)₆]⁴⁻ exhibits a high-energy peak (C peak) attributed to transitions from the 2p orbitals to the unoccupied CN(π*) orbitals, a direct consequence of π-back-bonding. nih.govrsc.org The energies and intensities of the features observed in these spectra are a direct reflection of the covalency and strength of the metal-ligand bond. acs.org

Theoretical approaches, such as the Cremer-Kraka criterion based on the local vibrational stretching force constant, can be used to assess the covalent character of the Ru-CN bond. aip.orgsmu.edu These computational methods complement experimental data to provide a comprehensive picture of the bonding in this compound and its derivatives.

Electronic Structure and Quantum Mechanical Characterization

Theoretical Frameworks for Electronic Structure Description

The electronic structure of ruthenium hexacyanide is most effectively described using molecular orbital (MO) theory, often complemented by density functional theory (DFT) for more quantitative insights. In the octahedral [Ru(CN)₆]ⁿ⁻ complex, the central ruthenium ion's d-orbitals split into two sets under the influence of the cyanide ligands' crystal field: the lower-energy t₂g set (dxy, dyz, dxz) and the higher-energy eg set (dx²-y², dz²).

DFT calculations have proven to be a robust method for studying mixed-valence cyanide-bridged ruthenium polypyridines, providing an adequate description of their properties, especially in systems with significant charge delocalization. scielo.br Standard DFT methodologies, such as B3LYP/LanL2DZ, have been successfully employed to reproduce experimental electronic and vibrational spectra. scielo.brscielo.br For more complex systems, time-dependent DFT (TD-DFT) is utilized to model excited states and electronic transitions. nih.gov In-depth understanding of the electronic structure of ruthenium and its coordination environment is essential for designing more efficient catalysts. mpg.de X-ray emission spectroscopy (XES), combined with theoretical calculations, offers a detailed perspective on the electronic structure of ruthenium-based molecules, allowing for simultaneous probing of both metal and ligand contributions to bonding. mpg.de

Analysis of Metal-to-Ligand Charge Transfer (MLCT) States

Metal-to-Ligand Charge Transfer (MLCT) is a prominent electronic transition in ruthenium(II) complexes, including [Ru(CN)₆]⁴⁻, where an electron is excited from a metal-centered d-orbital to a ligand-based π* orbital. libretexts.org In ruthenium polypyridyl complexes, these transitions are responsible for their strong absorption in the visible region. libretexts.org

The luminescence in these complexes typically originates from a triplet MLCT (³MLCT) excited state. academie-sciences.fr The properties of this excited state, such as its lifetime and emission wavelength, can be tuned by modifying the ligand structure. academie-sciences.fr For instance, in borylation of heteroleptic ruthenium(II) cyanide complexes, the attachment of B(C₆F₅)₃ groups to the cyanide ligands stabilizes the metal-based t₂g-like orbitals by approximately 0.8 eV, resulting in high ³MLCT energies. acs.org

The ³MLCT excited state decay has been investigated in various ruthenium complexes. For example, in a study of Ru(II) complexes with α-diimine ancillary ligands, high ³MLCT energies were achieved through borylation of the cyanide ligands. acs.org The lifetime of the ³MLCT state is a critical factor in applications such as photoredox catalysis. acs.org

| Complex | Absorption Maxima (λmax, nm) | Excited State | Lifetime | Reference |

|---|---|---|---|---|

| [Ru(bpy)₃]²⁺ | 452 | ³MLCT | Long-lived | libretexts.org |

| [Fe(dpmi)₂]²⁺ (analogy) | - | ³MLCT | 9.2 ps | acs.org |

Ligand-to-Metal Charge Transfer (LMCT) and Intraligand Charge Transfer (ILCT) Transitions

Ligand-to-Metal Charge Transfer (LMCT) transitions involve the excitation of an electron from a ligand-based orbital to a metal-centered d-orbital. These are more common in complexes with the metal in a higher oxidation state, such as Ruthenium(III) in [Ru(CN)₆]³⁻. In some ruthenium complexes, LMCT transitions can occur in the visible-to-UV region and significantly influence their optical properties. nih.gov

Intraligand Charge Transfer (ILCT) transitions, where an electron moves between orbitals centered on the same ligand, can also be observed, particularly in complexes with large, conjugated ligand systems. In certain ruthenium oligothiophene complexes, the lowest-energy triplet states have been assigned as having ³ILCT/³IL character, which is associated with longer excited-state lifetimes. nih.gov

Intervalence Charge Transfer (IVCT) Phenomena in Mixed-Valence Systems

Intervalence Charge Transfer (IVCT) is a key feature of mixed-valence systems, where a metal ion exists in two different oxidation states. In cyanide-bridged ruthenium dimers or polymers, an electron can be transferred from a Ru(II) center to a Ru(III) center upon absorption of light. The cyanide bridge provides a strong coupling mechanism for this electron transfer. scielo.bracs.org

The energy of the IVCT band is related to the degree of electronic coupling between the metal centers and the difference in their coordination environments. Hush's two-state model is often used to analyze IVCT transitions in weakly coupled (Class II) systems. scielo.br However, for strongly coupled systems like many cyanide-bridged ruthenium complexes, this model has limitations. scielo.br The properties of IVCT transitions can be tuned by modifying the ligands, which in turn affects the redox potentials of the ruthenium centers. researchgate.net

| Mixed-Valence System | IVCT Band Maximum (cm⁻¹) | Classification | Reference |

|---|---|---|---|

| Cyanide-bridged Ru(II)-Ru(III) polypyridine | Varies with ligand donor character | Class II or Class II-III | scielo.br |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and electrical transport properties. mdpi.com

In [Ru(CN)₆]⁴⁻ (a Ru(II) complex), the HOMO is typically a metal-centered t₂g orbital, while the LUMO is a ligand-based π* orbital. This arrangement facilitates the characteristic MLCT transitions. Conversely, in [Ru(CN)₆]³⁻ (a Ru(III) complex), the HOMO is often ligand-based, leading to LMCT transitions. DFT calculations are widely used to determine the energies and compositions of these frontier orbitals. nih.govmdpi.com For example, in a DFT study of a ruthenium(III)-Schiff base complex, the HOMO and LUMO energies were estimated to understand its chemical reactivity. mdpi.com

| Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Ruthenium (N3) dye complex | -5.50 | -3.41 | 2.09 | researchgate.net |

Spin State Determination and Magnetic Coupling in Multimetallic Systems

The spin state of the central ruthenium ion in hexacyanide complexes depends on its oxidation state and the strong-field nature of the cyanide ligands. For [Ru(CN)₆]⁴⁻, with a d⁶ configuration, the strong ligand field results in a low-spin state with all electrons paired (S=0), rendering the complex diamagnetic. quora.com For [Ru(CN)₆]³⁻, with a d⁵ configuration, there is one unpaired electron in the t₂g orbitals, resulting in a paramagnetic complex with a spin of S=1/2.

In multimetallic systems containing this compound units, such as Prussian blue analogues, magnetic coupling between adjacent metal centers can occur through the cyanide bridges. mdpi.com The nature of this coupling (ferromagnetic or antiferromagnetic) depends on the specific metals involved and the geometry of the bridging.

Electron Delocalization and Localization Studies

Electron delocalization is a significant phenomenon in mixed-valence systems containing this compound, particularly in Prussian blue analogues. mdpi.comrsc.orgnih.gov In these materials, the cyanide bridges facilitate strong electronic communication between adjacent metal centers, leading to the delocalization of electrons over multiple sites. This delocalization is responsible for the intense color and interesting electronic properties of these materials, such as their electrical conductivity.

The degree of electron delocalization can be assessed using spectroscopic techniques, such as UV-Vis-NIR spectroscopy to probe IVCT bands, and computational methods like DFT to analyze the distribution of spin density. scielo.brresearchgate.net In cyanide-bridged ruthenium polypyridine complexes, computed spin densities can support the assignment to Robin-Day Class II (localized) or Class III (delocalized) systems and quantify the degree of electronic delocalization. scielo.br

Advanced Spectroscopic Interrogation

Electronic Absorption and Emission Spectroscopy

The electronic structure of ruthenium hexacyanide gives rise to distinct absorption and emission characteristics, which are sensitive to the interplay of electronic transitions, vibrational coupling, and the surrounding solvent environment.

Analysis of Electronic Transitions and Vibronic Coupling

The electronic absorption spectrum of the hexacyanoruthenate(II) ion is characterized by transitions involving the metal d-orbitals and the π-orbitals of the cyanide ligands. In an octahedral ligand field, the d-orbitals of the ruthenium(II) center (a d⁶ ion) are split into t₂g and eg sets. The electronic transitions observed are typically metal-to-ligand charge transfer (MLCT) bands, where an electron is promoted from a metal-centered t₂g orbital to a ligand-centered π* orbital.

These electronic transitions are not purely electronic in nature but are coupled with vibrational modes of the complex, a phenomenon known as vibronic coupling. This coupling can lead to the appearance of fine structure in the absorption bands, corresponding to simultaneous electronic and vibrational excitations. For centrosymmetric complexes like this compound, d-d transitions are Laporte-forbidden and are expected to be weak. However, they can gain intensity through vibronic coupling, where an odd-parity vibrational mode breaks the inversion symmetry of the molecule, allowing the transition to occur.

While specific experimental electronic absorption maxima for this compound are not extensively reported in readily available literature, theoretical calculations for analogous hexacyanometallate complexes suggest that the main absorption bands are attributable to f'₂g → e'g transitions, which have a similar character to transitions observed in other octahedral complexes. The ground state t₂g orbitals can strongly combine with the π-orbitals of the cyanide ligands, influencing the energy of these transitions.

Photophysical Properties and Excited State Dynamics

Upon absorption of light, the this compound complex is promoted to an excited electronic state. The subsequent de-excitation pathways determine its photophysical properties, such as fluorescence quantum yield and excited-state lifetime. The excited state dynamics of transition metal complexes are often complex, involving rapid processes like intersystem crossing and structural changes.

For many ruthenium(II) polypyridyl complexes, excitation into a singlet metal-to-ligand charge transfer (¹MLCT) state is followed by rapid intersystem crossing to a corresponding triplet state (³MLCT). The decay from this triplet state can occur through radiative (phosphorescence) and non-radiative pathways.

Detailed experimental data on the fluorescence quantum yield and excited-state lifetime specifically for this compound are scarce in the literature. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The excited-state lifetime is the average time the molecule spends in the excited state before returning to the ground state. For many transition metal complexes, these properties are highly dependent on the nature of the ligands and the solvent environment.

Solvatochromic Effects on Spectroscopic Signatures

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This is due to differential solvation of the ground and excited electronic states of the solute molecule. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum. Conversely, if the ground state is more polar, a blue-shift (hypsochromic shift) will be observed.

While specific studies on the solvatochromism of this compound are not widely available, related cyanoruthenate(II) complexes have demonstrated pronounced solvatochromic behavior. For instance, an azacrown-containing cyanoruthenate(II) complex exhibits a color change from purple in acetonitrile (B52724) to yellow in water, with its absorption and emission energies showing a linear dependence on the solvent's acceptor number. This suggests that the electronic distribution in the ground and excited states of cyanoruthenate complexes can be significantly influenced by the surrounding solvent molecules. The study of solvatochromic shifts can provide valuable information about the change in dipole moment upon electronic excitation.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. For this compound, these techniques provide detailed information about the bonding between the ruthenium center and the cyanide ligands.

Ligand Vibrational Modes and Metal-Cyanide Stretching Frequencies

The vibrational spectrum of this compound is characterized by several distinct modes, including the C≡N stretching, Ru-C stretching, and Ru-C-N bending vibrations. The C≡N stretching frequency is particularly sensitive to the electronic environment of the cyanide ligand. In the free cyanide ion, this stretching frequency is observed around 2080 cm⁻¹. In metal complexes, this frequency is typically shifted to higher wavenumbers due to the formation of the metal-carbon bond.

The stretching frequency of the cyanide ligand increases with an increase in the electronegativity and oxidation state of the metal ion. A higher oxidation state on the metal center leads to a decrease in π-backbonding to the cyanide ligands, strengthening the C≡N bond and increasing its stretching frequency.

The Raman and IR spectra of potassium hexacyanoruthenate(II), K₄[Ru(CN)₆], have been reported, providing assignments for the fundamental vibrational modes.

| Vibrational Mode | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) |

| ν(C≡N) - A₁g (Raman active) | 2058 | - |

| ν(C≡N) - E g (Raman active) | 2045 | - |

| ν(C≡N) - F₁u (IR active) | - | 2038 |

| ν(Ru-C) - A₁g (Raman active) | 455 | - |

| ν(Ru-C) - E g (Raman active) | 390 | - |

| ν(Ru-C) - F₁u (IR active) | - | 440 |

| δ(Ru-C-N) - F₁u (IR active) | - | 530 |

| δ(Ru-C-N) - F₂g (Raman active) | 340 | - |

| δ(C-Ru-C) - F₂u (inactive) | - | - |

Data sourced from studies on the vibrational spectra of hexacyano-complexes.

Resonance Raman Studies for Excited State Characterization

Resonance Raman (RR) spectroscopy is a powerful technique for studying the excited electronic states of molecules. In RR spectroscopy, the excitation wavelength is chosen to coincide with an electronic absorption band of the molecule. This results in a selective enhancement of the vibrational modes that are coupled to the electronic transition.

By analyzing the intensities of the enhanced Raman bands, it is possible to gain insight into the geometry changes that occur upon electronic excitation. The vibrational modes that show the greatest enhancement are those that are most displaced in the excited state relative to the ground state. This information is crucial for understanding the nature of the excited state potential energy surface and the dynamics of photochemical reactions.

While resonance Raman has been extensively used to characterize the excited states of various ruthenium polypyridine complexes, specific resonance Raman studies focused on the excited state characterization of this compound are not prominently featured in the available scientific literature. Such studies would be invaluable for elucidating the structural dynamics that follow photoexcitation in this fundamental coordination complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for probing the molecular structure, dynamics, and electronic environment of this compound in solution. The presence of isotopes such as ¹³C and ¹⁵N within the cyanide ligands allows for detailed investigation, although the paramagnetic nature of certain oxidation states, such as Ru(III) in hexacyanidoruthenate(III), introduces specific challenges and opportunities for analysis.

NMR spectroscopy provides critical insights into the structure and behavior of this compound complexes in solution. For diamagnetic species like hexacyanidoruthenate(II) ([Ru(CN)₆]⁴⁻), standard ¹³C and ¹⁵N NMR techniques yield sharp signals that can confirm the octahedral geometry and the chemical equivalence of the six cyanide ligands.

For paramagnetic species such as hexacyanidoruthenate(III) ([Ru(CN)₆]³⁻), which possesses an unpaired electron in the ruthenium 4d shell, the NMR spectra are significantly different. The unpaired electron induces large chemical shifts (known as paramagnetic shifts or hyperfine shifts) and causes substantial line broadening of the NMR signals due to rapid nuclear spin relaxation. acs.org Despite these challenges, paramagnetic NMR is a valuable tool. The hyperfine shifts are highly sensitive to the distribution of the unpaired electron's spin density throughout the molecule. nih.gov

The total observed NMR shift in a paramagnetic molecule is a sum of the diamagnetic orbital shift and the temperature-dependent hyperfine shift. By performing NMR measurements at various temperatures, these contributions can be separated, providing detailed information about the electronic structure. nih.gov The hyperfine shift itself is composed of two main components: the contact shift, which arises from spin density at the nucleus, and the pseudocontact shift, which results from the through-space dipolar interaction between the electron spin and the nuclear spin. nih.gov Analysis of these shifts in Ru(III) complexes, often aided by relativistic Density Functional Theory (DFT) calculations, allows for a detailed mapping of the spin density distribution onto the cyanide ligands. acs.orgnih.gov

The ¹⁵N NMR coordination shift, defined as the difference in chemical shift between the complex and the free ligand, is a sensitive probe of the metal-ligand bond. For metal-cyanide complexes, these shifts are influenced by factors like the central metal ion and its oxidation state. researchgate.netnih.gov

Table 1: Representative ¹³C NMR Chemical Shifts for Cyanide Ligands in Ruthenium Complexes

| Compound/Fragment | Nucleus | Chemical Shift (δ/ppm) | Reference |

|---|---|---|---|

| [Ru₂(Cp)₂(CO)₂(μ,η²:η²-CPh=CH(CN))] | ¹³C | 132.6 (CN) | mdpi.com |

| [Ru(CN)₅INH]³⁻ | ¹³C | ~140-160 (Pyridine ring carbons) | researchgate.net |

| CO ligands in various Ru complexes | ¹³C | 178-250 | researchgate.net |

NMR spectroscopy is a crucial tool for investigating the mechanisms of reactions involving this compound, particularly electron transfer processes. The significant difference in the NMR spectra between the diamagnetic Ru(II) and paramagnetic Ru(III) states allows for the monitoring of redox reactions.

Line-shape analysis in NMR can provide quantitative kinetic data for electron self-exchange reactions, such as the one between [Ru(CN)₆]⁴⁻ and [Ru(CN)₆]³⁻. The rate of electron transfer affects the chemical shifts and line widths of the NMR signals, and by modeling these changes, the rate constant for the exchange can be determined.

Furthermore, high-pressure NMR spectroscopy has been effectively used to study the mechanisms of catalytic reactions involving ruthenium complexes. This technique allows for the in-situ observation of intermediates and the determination of reaction kinetics under catalytic conditions, providing insights into activation and transformation pathways. researchgate.net While specific high-pressure NMR studies on this compound itself are not prevalent, the methodology has been established for other ruthenium complexes and is applicable for studying its reactions under pressure. researchgate.net These mechanistic studies are fundamental to understanding the role of this compound in processes like outer-sphere electron transfer. researcher.life

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly effective for determining the oxidation state of ruthenium in this compound and its analogs.

The analysis relies on measuring the binding energies of core-level electrons. For ruthenium, the Ru 3d and Ru 3p core levels are most commonly analyzed. However, the Ru 3d region significantly overlaps with the C 1s peak from the cyanide ligands and any adventitious carbon, which complicates the analysis. thermofisher.com Therefore, the Ru 3p peaks are often preferred for a more reliable determination of the ruthenium oxidation state. researchgate.net

The Ru 3p spectrum consists of a spin-orbit doublet, Ru 3p₃/₂ and Ru 3p₁/₂. The binding energy of these peaks is sensitive to the oxidation state of the ruthenium atom; a higher oxidation state generally leads to a higher binding energy due to increased electrostatic attraction between the core electrons and the nucleus. Studies on various ruthenium materials, including oxides and Prussian blue analogs, have established the binding energy ranges for different oxidation states (Ru(II), Ru(III), Ru(IV), etc.). researchgate.netfrontiersin.org For instance, in Prussian blue analogs containing ruthenium, XPS has been successfully used to confirm the presence of specific oxidation states by analyzing the positions of the Ru 3p or Fe 2p peaks. frontiersin.orgmdpi.com The peak shapes for ruthenium compounds are often asymmetric, requiring careful fitting with specialized lineshapes for accurate analysis. thermofisher.comresearchgate.net

Table 2: Typical Binding Energies for Ruthenium Oxidation States from XPS

| Core Level | Ruthenium Species/Oxidation State | Binding Energy (eV) | Reference |

|---|---|---|---|

| Ru 3p₃/₂ | Ru(II) | ~462.9 | researchgate.net |

| Ru 3p₃/₂ | Ru(III) | ~464.6 | researchgate.net |

| Ru 3d₅/₂ | Ru-OH (surface species) | ~280.7 | researchgate.net |

| Ru 3d₅/₂ | Ru-O (surface species) | ~282.3 | researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is an indispensable tool for studying paramagnetic ruthenium compounds, most notably hexacyanidoruthenate(III), [Ru(CN)₆]³⁻, which has a low-spin d⁵ electron configuration and is therefore EPR-active. nih.govresearchgate.net The diamagnetic Ru(II) state, [Ru(CN)₆]⁴⁻, has a d⁶ configuration with no unpaired electrons and is EPR-silent.

The EPR spectrum of a powdered or frozen solution sample of [Ru(CN)₆]³⁻ provides information about the electronic structure and the local environment of the ruthenium center through the g-tensor and hyperfine coupling constants. For a Ru(III) ion in a distorted octahedral environment, the spectrum is typically rhombic, characterized by three different g-values (gₓ, gᵧ, g₂) that reflect the asymmetry of the electronic environment. acs.org

EPR spectroscopy is highly effective for probing the speciation of Ru(III) and its interactions with other molecules. nih.govresearchgate.net Advanced EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, can be used to measure weak hyperfine interactions between the unpaired electron on the ruthenium center and the magnetic nuclei of the cyanide ligands (¹³C and ¹⁴N/¹⁵N). nih.gov This provides direct evidence of the covalent character of the Ru-CN bond and the delocalization of the unpaired electron onto the ligands. These studies are crucial for understanding the electronic structure that governs the reactivity of the complex, particularly in electron transfer reactions. nih.gov

Time-Resolved Spectroscopic Techniques for Kinetic Studies

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are employed to study the kinetics of fast chemical processes that occur on timescales ranging from femtoseconds to seconds. These methods are essential for investigating the excited-state dynamics and electron transfer reactions involving this compound.

Upon photoexcitation, ruthenium complexes can be promoted to an excited state, often a metal-to-ligand charge transfer (MLCT) state. rsc.orgnih.gov Transient absorption spectroscopy monitors the changes in absorbance of a sample after it is excited by a short laser pulse. By recording spectra at different delay times after the initial pulse, the formation and decay of transient species, such as excited states or reaction intermediates, can be tracked. researchgate.netresearchgate.net

Electrochemical Behavior and Redox Processes

Cyclic Voltammetry and Chronocoulometry for Redox Characterization

The redox behavior of the hexacyanoruthenate(II)/(III) couple, [Ru(CN)6]4-/3-, is a subject of detailed investigation using electrochemical techniques such as cyclic voltammetry (CV) and chronocoulometry. These methods provide critical insights into the thermodynamic and kinetic aspects of the electron transfer process.

Cyclic voltammetry of potassium hexacyanoruthenate(II) (K4[Ru(CN)6]) reveals the reversible one-electron oxidation of the [Ru(CN)6]4- anion. In a typical experiment conducted at a nickel electrode in a 0.1 M KClO4 solution, the initial cycles show a single wave with a formal potential of +220 mV versus a silver/silver chloride (Ag/AgCl) reference electrode, corresponding to the reversible oxidation of the dissolved hexacyanoruthenate species. 911metallurgist.com

Further studies at a glassy carbon electrode in propylene carbonate containing 0.10 M nBu4NPF6 have shown that the addition of water can influence the electrochemical parameters. While the heterogeneous electron charge transfer rate constant sees a modest increase, the diffusivity of [Ru(CN)6]4- is also affected. researchgate.net

Chronocoulometry, a technique that measures charge versus time, is instrumental in determining key parameters such as the diffusion coefficient of the electroactive species. For instance, in a 1 mol dm−3 KCl aqueous solution at 25°C, the diffusion coefficient of the [Fe(CN)6]4- ion, a related hexacyanometalate, has been determined, providing a reference for understanding the mass transport of similar complexes like hexacyanoruthenate. researchgate.net

Table 1: Electrochemical Parameters for Hexacyanometalate Complexes

| Redox Couple | Electrode | Electrolyte | E°' (V vs. Ag/AgCl) | Diffusion Coefficient (cm²/s) |

|---|---|---|---|---|

| [Ru(CN)6]4-/3- | Nickel | 0.1 M KClO4 | +0.220 | Not specified |

| [Ru(CN)6]4- | Glassy Carbon | Propylene Carbonate | Not specified | Not specified |

Note: This table is populated with available data and highlights areas where more specific research on Ruthenium Hexacyanide is needed.

Multi-Electron Transfer Pathways

The current body of research primarily focuses on the single-electron transfer process associated with the Ru(II)/Ru(III) redox couple in hexacyanoruthenate. While more complex ruthenium complexes can exhibit multi-electron transfer pathways, detailed studies outlining such behavior for the simple [Ru(CN)6] ion are not extensively reported in the available literature. The stability of the +2 and +3 oxidation states of ruthenium within the strong cyanide ligand field generally favors a straightforward one-electron exchange.

Spectroelectrochemical Investigations

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide detailed information about the electronic structure of species undergoing redox changes. For cyanoruthenate complexes, UV-Vis-NIR (Ultraviolet-Visible-Near Infrared) spectroelectrochemistry is particularly insightful.

In a study of a dinuclear complex, K4[{Ru(CN)4}2(μ-bppz)], in water, the change in the electronic spectra associated with the first oxidation from a Ru(II)/Ru(II) state to a Ru(II)/Ru(III) mixed-valence state was observed. This investigation revealed an intervalence charge transfer (IVCT) absorption manifold in the near-IR region, which is characteristic of mixed-valence compounds. researchgate.net Although this study was on a bridged dinuclear complex, it provides a basis for understanding the potential spectroscopic changes in the simpler hexacyanide monomer upon oxidation. The oxidation of [Ru(CN)6]4- to [Ru(CN)6]3- would be expected to lead to changes in its UV-Vis absorption spectrum, reflecting the alteration in the electronic configuration of the ruthenium center.

Electron Transfer Mechanisms in Homogeneous and Heterogeneous Systems

The kinetics of electron transfer for the hexacyanoruthenate(4-/3-) couple have been investigated in both homogeneous solutions and at electrode surfaces (heterogeneous systems).

Homogeneous Systems: The rate of electron self-exchange in homogeneous solution is a fundamental parameter in understanding electron transfer reactions. For the [Ru(CN)6]4-/3- couple, this rate has been a subject of interest, particularly in the context of Marcus theory, which relates the rate of cross-reactions to the self-exchange rates of the reactants.

Heterogeneous Systems: At the electrode-solution interface, the rate of electron transfer is quantified by the heterogeneous rate constant (k⁰). Studies on the [Ru(CN)6]4-/3- process in propylene carbonate at a glassy carbon electrode have shown that the rate constant is influenced by the presence of water. The heterogeneous electron charge transfer rate constant was found to increase from 1.81 × 10-2 cm s-1 in neat propylene carbonate to 3.38 × 10-2 cm s-1 upon the addition of 1.87 M water. researchgate.net This suggests that the solvent environment plays a crucial role in mediating the electron transfer at the electrode surface.

Influence of Ligand Environment on Redox Potentials

The ligand environment profoundly influences the redox potential of a metal complex. In the case of hexacyanometalates, the cyanide ligand (CN-) is a strong-field ligand that stabilizes lower oxidation states of the metal center through strong σ-donation and significant π-backbonding.

The redox potential of the [Ru(CN)6]4-/3- couple is a reflection of the stability of the Ru(II) and Ru(III) oxidation states in this specific ligand field. Comparing the redox potentials of a series of hexacyanometalate complexes, [M(CN)6]n-/(n-1)-, reveals trends that can be attributed to the electronic properties of the central metal ion. For instance, the redox potential of the iron analogue, [Fe(CN)6]4-/3-, is a well-established standard in electrochemistry. The differences in the redox potentials between the iron, ruthenium, and osmium hexacyanides are largely attributed to their relative reduction potentials.

Furthermore, the introduction of different ligands in place of cyanide can dramatically alter the redox potential. For example, in a series of ruthenium complexes with the general formula [Ru(CO)n(L)6−n]2+, where L can be CN- or Cl-, the redox potential is tuned by the number and nature of the ligands. 911metallurgist.com This demonstrates the principle that the electron-donating or -withdrawing properties of the ligands directly impact the electron density at the metal center, thereby shifting the redox potential.

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound (Hexacyanoruthenate(II)) | [Ru(CN)6]4- |

| Hexacyanoruthenate(III) | [Ru(CN)6]3- |

| Potassium Hexacyanoruthenate(II) | K4[Ru(CN)6] |

| Silver/Silver Chloride | Ag/AgCl |

| Propylene Carbonate | C4H6O3 |

| Tetrabutylammonium Hexafluorophosphate | nBu4NPF6 |

| Potassium Chloride | KCl |

| Water | H2O |

| Iron Hexacyanide (Hexacyanoferrate(II)) | [Fe(CN)6]4- |

| Hexacyanoferrate(III) | [Fe(CN)6]3- |

| Osmium Hexacyanide | [Os(CN)6]n- |

| Dinuclear Cyanoruthenate Complex | [{Ru(CN)4}2(μ-bppz)]4- |

| Ruthenium Carbonyl Cyanide Complexes | Ru(CO)n(CN)6-n- |

Reactivity and Reaction Mechanisms

Ligand Exchange Kinetics and Mechanisms

Ligand substitution in hexacyanoruthenate(II) is a slow process, characteristic of kinetically inert 18-electron octahedral complexes. The strong sigma-donating and pi-accepting nature of the cyanide ligands results in a strong ligand field and robust metal-ligand bonds, contributing to this low reactivity.

Studies on closely related pentacyano(ligand)ruthenate(II) complexes, [Ru(CN)₅L]ⁿ⁻, provide critical insight into the substitution mechanisms applicable to the hexacyanide species. Research demonstrates that the substitution of the ligand L proceeds through a limiting dissociative (D) mechanism. This pathway involves the slow, rate-determining cleavage of the Ru-L bond to form a five-coordinate intermediate, [Ru(CN)₅]³⁻, which is then rapidly intercepted by the incoming nucleophile.

The general two-step reaction is as follows:

Slow Dissociation: [Ru(CN)₅L]ⁿ⁻ → [Ru(CN)₅]³⁻ + L

Fast Coordination: [Ru(CN)₅]³⁻ + Y → [Ru(CN)₅Y]ᵐ⁻

The table below presents kinetic data for the dissociation of various ligands from the pentacyanoruthenate(II) core, illustrating the rate constants and activation parameters that underscore the dissociative nature of the reaction.

| Leaving Ligand (L) | Rate Constant, k (s⁻¹) at 25°C | Activation Enthalpy, ΔH‡ (kJ/mol) | Activation Entropy, ΔS‡ (J/mol·K) |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 1.6 x 10⁻² | 94 ± 2 | +44 ± 7 |

| Acetonitrile (B52724) (CH₃CN) | 1.1 x 10⁻³ | 101 ± 2 | +47 ± 5 |

| Pyridine | 2.9 x 10⁻⁴ | 104 ± 1 | +45 ± 4 |

| 4,4'-Bipyridine | 3.0 x 10⁻⁴ | 106 ± 3 | +54 ± 10 |

For an 18-electron, coordinatively saturated complex like [Ru(CN)₆]⁴⁻, the ligand exchange mechanism is overwhelmingly dissociative (or interchange dissociative, Id). libretexts.orglibretexts.org

Dissociative (D) Pathway: This mechanism is characterized by an initial bond-breaking step where a ligand detaches from the metal center, forming a coordinatively unsaturated intermediate (e.g., a 16-electron, five-coordinate species). This intermediate then rapidly coordinates with the incoming ligand. The rate of this reaction is primarily dependent on the concentration of the starting complex and is independent of the incoming ligand's concentration. A key indicator of a dissociative pathway is a positive entropy of activation (ΔS‡), as seen in the table above, which reflects the increase in disorder as the leaving group dissociates in the rate-determining step. libretexts.org

Associative (A) Pathway: In this pathway, the incoming ligand first attacks the metal center, forming a high-energy, coordinatively supersaturated intermediate (e.g., a 20-electron, seven-coordinate species). This is energetically unfavorable for an already electron-rich, 18-electron complex. Subsequently, a ligand departs from this intermediate. Associative mechanisms are more common for complexes with 16 or fewer valence electrons, such as square planar d⁸ complexes. libretexts.org

Given the stability of the 18-electron configuration of hexacyanoruthenate(II), the high energetic cost of forming a 20-electron intermediate makes the associative pathway highly unlikely. Therefore, ligand exchange proceeds via dissociation. libretexts.org

In a dissociative mechanism, the rate-determining step involves only the dissociation of a bound ligand. Consequently, the steric and electronic properties of the incoming ligand have little to no effect on the reaction rate. However, these factors can influence the subsequent, rapid coordination step.

Electronic Factors: The strength of the metal-ligand bond being broken is the dominant electronic factor. For the [Ru(CN)₆]⁴⁻ complex, the strong σ-donation from the cyanide ligands and π-backbonding from the Ru(II) center create a very stable complex, leading to a high activation energy for dissociation and thus slow reaction rates. Increasing the positive charge on a complex generally decreases the rate of dissociative substitution because the metal-ligand bonds become stronger.

Steric Factors: Steric crowding on the complex can accelerate a dissociative reaction by weakening the metal-ligand bonds and relieving steric strain in the transition state. However, in the homoleptic [Ru(CN)₆]⁴⁻ complex, all ligands are identical and relatively slender, so intramolecular steric acceleration is not a significant factor.

Thermal Decomposition Pathways

While specific, detailed studies on the thermal decomposition of ruthenium hexacyanide are limited, a close analogy can be drawn from the well-documented decomposition of potassium hexacyanoferrate(II), K₄[Fe(CN)₆]. akjournals.comstackexchange.com When heated in an inert atmosphere, these complexes typically undergo dehydration at lower temperatures (100-150°C), followed by the decomposition of the anhydrous salt at much higher temperatures (>500°C).

The proposed decomposition pathway for K₄[Ru(CN)₆] involves the breakdown of the hexacyanide anion to yield potassium cyanide, ruthenium carbide, elemental carbon, and nitrogen gas.

A plausible reaction equation, analogous to the ferrocyanide case, is: 4 K₄[Ru(CN)₆] (s) → 16 KCN (s) + 4 RuC (s) + 4 C (s) + 2 N₂ (g)

In the presence of an oxidant like air, the decomposition products would further react to form metal oxides (e.g., RuO₂) and potassium cyanate (B1221674) (KOCN). akjournals.com

Photochemical Reaction Mechanisms

This compound complexes are photoactive. Irradiation with light of an appropriate wavelength can induce either ligand substitution (photodissociation) or electron and energy transfer processes. The specific pathway is dependent on the excitation wavelength and the nature of the electronic transition accessed.

The photoinduced dissociation of a cyanide ligand, typically studied in aqueous solution as photoaquation, is a characteristic reaction of hexacyanometalate complexes. The mechanism is best understood by analogy with the extensively studied hexacyanoferrate(II) ion, [Fe(CN)₆]⁴⁻. acs.orgaip.orgacs.org

The process is initiated by the absorption of a photon, which excites the complex into a ligand-field (LF or d-d) excited state. This state is often a singlet state (e.g., ¹T₁g). Following excitation, the complex undergoes rapid intersystem crossing to a lower-energy, but longer-lived, triplet ligand-field state (e.g., ³T₁g). This triplet state is dissociative because an electron has been promoted into an eg orbital (σ*), which is antibonding with respect to the metal-ligand bonds. This weakening of all M-CN bonds leads to the dissociation of one CN⁻ ligand, forming a five-coordinate intermediate, [Ru(CN)₅]³⁻. In an aqueous solution, this intermediate is quickly trapped by a water molecule to yield the aquated product, [Ru(CN)₅(H₂O)]³⁻. acs.orgacs.org

The quantum yield for photoaquation of related hexacyanometalates can be quite high, suggesting an efficient process once the dissociative state is populated. aip.org

Excitation into the charge-transfer bands of [Ru(CN)₆]⁴⁻ can lead to electron or energy transfer reactions. An electronically excited state is simultaneously a more powerful oxidizing agent and a more powerful reducing agent than its ground state. youtube.com

Photoinduced Electron Transfer: The excited state, *[Ru(CN)₆]⁴⁻, can transfer an electron to a suitable acceptor (A) or accept an electron from a suitable donor (D). This process often occurs through an outer-sphere mechanism, where the electron transfer happens without direct bonding between the reactants.

[Ru(CN)₆]⁴⁻ + A → [Ru(CN)₆]³⁻ + A⁻ (Oxidative Quenching)

[Ru(CN)₆]⁴⁻ + D → [Ru(CN)₆]⁵⁻ + D⁺ (Reductive Quenching)

A documented example involves the ion pair {[Co(NH₃)₅Cl]²⁺, [Ru(CN)₆]⁴⁻}. Irradiation into the outer-sphere charge-transfer band causes an electron to be transferred from the ruthenate to the cobalt complex. The resulting labile cobalt(II) species and the oxidized hexacyanoruthenate(III) undergo further reactions. acs.org

Photoinduced Energy Transfer: If a suitable quencher molecule (Q) with a lower-energy excited state is present, the excited [Ru(CN)₆]⁴⁻ can relax to its ground state by transferring its energy to the quencher, resulting in an excited state of the quencher (Q). youtube.com

*[Ru(CN)₆]⁴⁻ + Q → [Ru(CN)₆]⁴⁻ + Q

This process is crucial in photosensitization, where one molecule absorbs light and initiates a reaction in another molecule that does not absorb light in that region.

C-H Bond Activation Mechanisms

A comprehensive review of scientific literature did not yield specific examples or detailed mechanistic studies of this compound acting as a catalyst or reactant in C-H bond activation reactions. Research in this area predominantly focuses on other types of ruthenium complexes, particularly those with organometallic ligands, which are electronically and sterically more suited to facilitate the cleavage of C-H bonds.

Supramolecular Assemblies and Material Design

Coordination-Driven Self-Assembly Principles

Coordination-driven self-assembly is a powerful strategy that utilizes the predictable and directional nature of metal-ligand bonds to construct complex, well-defined supramolecular architectures. In this approach, molecular "building blocks" containing complementary binding sites are mixed, leading to their spontaneous and organized arrangement into a thermodynamically stable superstructure.

The hexacyanoruthenate anion, [Ru(CN)₆]ⁿ⁻, functions as an excellent building block in this paradigm. Its key features for self-assembly include:

Defined Geometry: The central ruthenium atom is octahedrally coordinated by six cyanide ligands, providing six potential vectors for extension into a larger structure.

Multidentate Linkage: The nitrogen atoms on the periphery of the cyanide ligands act as Lewis bases, capable of coordinating to other metal centers. This allows the [Ru(CN)₆]ⁿ⁻ unit to function as a multidentate "linker" or "node."

The self-assembly process is governed by the geometric and electronic information encoded within the hexacyanoruthenate building block and its complementary metal-containing precursors. By carefully selecting the secondary metal ions, which act as nodes or connectors, chemists can direct the assembly towards specific dimensionalities and topologies.

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The most prominent application of hexacyanoruthenate in material design is its use as a building block for coordination polymers (CPs) and metal-organic frameworks (MOFs). In these structures, the [Ru(CN)₆]ⁿ⁻ anion acts as a linear or multi-directional linker, bridging secondary metal ions (M') through Ru-C≡N-M' linkages to form extended, often porous, networks.

These materials are frequently analogues of Prussian blue, where the hexacyanometallate unit defines the framework structure. The synthesis typically involves the reaction of a hexacyanoruthenate salt (e.g., K₄[Ru(CN)₆]) with a salt of another transition metal in solution. The resulting framework's properties are highly tunable and depend on several factors:

Identity of the Secondary Metal Ion (M'): Different metal ions (e.g., Cu²⁺, Mn²⁺, Fe³⁺) have distinct coordination preferences (geometry, number of bonds), which dictates the final topology of the network.

Oxidation States: The oxidation states of both the ruthenium and the secondary metal ion influence the stoichiometry and charge-balancing requirements of the framework, affecting its electronic and magnetic properties.

Solvent and Counter-ions: Solvent molecules and counter-ions can be incorporated into the pores of the framework, influencing its stability and porosity. They can also act as templates during the crystallization process.

A key feature of these hexacyanoruthenate-based frameworks is their potential for porosity, which is critical for applications in gas storage, separation, and catalysis. The size and chemical nature of the pores can be tailored by selecting appropriate building blocks.

Table 1: Examples of Heterometallic Coordination Polymers based on Hexacyanoruthenate

| Secondary Metal (M') | Resulting Framework Formula (Example) | Key Structural Feature |

|---|---|---|

| Copper (Cu²⁺) | Cu₂[Ru(CN)₆]·nH₂O | Three-dimensional cubic network |

| Manganese (Mn²⁺) | Mn₂[Ru(CN)₆]·nH₂O | 3D framework with potential magnetic ordering |

Fabrication of Discrete Supramolecular Ensembles (e.g., Metallacycles, Cages)

While more commonly employed in infinite polymers, cyanometallate building blocks can also be used to construct discrete, zero-dimensional supramolecular structures such as metallacages and metallacycles. This is typically achieved by using ancillary or "capping" ligands that block some of the coordination sites on the secondary metal ions, preventing the extension of the structure into an infinite framework and favoring the formation of closed ensembles.

The self-assembly of these discrete cages is a complex process where a specific number of hexacyanoruthenate units and secondary metal ions, decorated with capping ligands, combine in a precise stoichiometry. For instance, a reaction might involve:

Hexacyanoruthenate Anions: Acting as the "faces" or expansive linkers of a polyhedron.

Secondary Metal Ions: Serving as the "vertices."

Capping Ligands: Sterically bulky organic ligands (e.g., polyamines, terpyridines) that coordinate to the secondary metal ions, limiting their connectivity and directing the assembly toward a discrete cage rather than a polymer.

The final structure is the result of a thermodynamic equilibrium, often leading to the formation of elegant and highly symmetric polyhedral cages. These molecular containers possess an internal cavity that can encapsulate guest molecules, leading to applications in molecular recognition, sensing, and drug delivery.

Non-Covalent Interactions in Supramolecular Architectures

Hydrogen Bonding

Hydrogen bonding is a ubiquitous and crucial interaction in the crystal structures of hexacyanoruthenate-based materials, particularly when they are crystallized as hydrates. Water molecules of crystallization readily form hydrogen bonds with the nitrogen atoms of the cyanide ligands, which act as effective hydrogen bond acceptors.

These interactions create a secondary network that reinforces the primary coordination framework. Key aspects of hydrogen bonding in these systems include:

Host-Guest Interactions: Water molecules residing within the pores of a MOF can form extensive hydrogen-bonding networks with each other and with the cyanide ligands of the framework.

Structural Stabilization: Cations (e.g., K⁺, NH₄⁺) present for charge balancing are often hydrated, and their coordinated water molecules participate in hydrogen bonding with the [Ru(CN)₆]ⁿ⁻ units, effectively linking the framework and the counter-ions.

Modulation of Properties: The presence and strength of hydrogen bonds can influence the orientation of guest molecules within pores and affect the material's stability and sorption characteristics.

Analysis of crystal structures reveals a complex web of O-H···N bonds, where the nitrogen lone pair of the cyanide group is the primary acceptor site.

π-π Stacking Interactions

While the hexacyanoruthenate ion itself lacks aromatic π-systems, π-π stacking interactions can become a significant factor in the supramolecular architecture when aromatic organic ligands are incorporated into the structure. This is common in the fabrication of discrete cages or modified MOFs where aromatic capping ligands or co-ligands are used.

In such systems, the flat, electron-rich surfaces of these aromatic ligands (e.g., pyridine, bipyridine, or phenanthroline derivatives) can stack on top of one another. These interactions, though weaker than coordination or hydrogen bonds, are directional and contribute significantly to the thermodynamic stability of the final assembly by:

Guiding Crystal Packing: Directing the arrangement of individual cages or polymer chains in the solid state.

Enforcing Specific Conformations: Influencing the orientation of ligands within a single supramolecular unit.

Anion-π and Halogen Bonding Interactions

The hexacyanoruthenate complex, as an anionic species, has the potential to participate in less common but increasingly recognized non-covalent interactions, such as anion-π and halogen bonding.

Anion-π Interactions: This interaction occurs between an anion and the electron-deficient face of an aromatic π-system. In a supramolecular assembly containing [Ru(CN)₆]ⁿ⁻ and a suitable electron-poor aromatic ligand (e.g., a pyridinium (B92312) cation or a perfluorinated aromatic ring), an attractive force can exist between the negative charge of the complex and the positive quadrupole moment of the π-system. This can serve as a subtle but important structure-directing force in crystal engineering.

Halogen Bonding: A halogen bond is a directional interaction between a covalently bonded halogen atom (the halogen bond donor, e.g., in an iodoperfluorocarbon) and a Lewis base (the halogen bond acceptor). The nitrogen lone pairs of the cyanide ligands in the hexacyanoruthenate anion are effective Lewis bases and can act as acceptors for halogen bonds. This interaction could be exploited to co-crystallize hexacyanoruthenate salts with halogenated organic molecules to create novel supramolecular architectures.

These weaker interactions provide an additional layer of control for chemists to fine-tune the structure and properties of materials derived from the hexacyanoruthenate building block.

Functionalization of Supramolecular Materials

The incorporation of Ruthenium Hexacyanide into supramolecular structures imparts a range of functionalities, largely stemming from the electronic and structural characteristics of the hexacyanoruthenate anion.

Redox Activity and Electron Transfer: The Ru(II)/Ru(III) redox couple in hexacyanoruthenate is readily accessible, making it an excellent component for creating redox-active supramolecular materials. This property is central to their application in electrochemical energy storage, where the material can undergo reversible oxidation and reduction to store and release charge. The open framework of PBAs allows for the facile diffusion of ions, which is crucial for high-performance battery electrodes. nih.gov

Catalytic Properties: The metallic centers within the supramolecular framework can act as catalytic sites. The uniform distribution of this compound and other metal ions throughout the material provides a high density of accessible active sites. These materials have shown promise as catalysts for various chemical transformations, including oxidation reactions and electrocatalysis for processes like water splitting. royalsocietypublishing.org The porous nature of these assemblies allows for the selective binding and transformation of substrate molecules within the confined spaces of the framework.

Sensing and Host-Guest Chemistry: The tunable pore sizes and chemical environment within supramolecular materials functionalized with this compound allow for the selective inclusion of guest molecules. This forms the basis for their use as chemical sensors. The interaction of an analyte with the framework can induce a change in the material's electrochemical or spectroscopic properties, providing a detectable signal.

Detailed Research Findings:

Recent research has focused on controlling the synthesis of this compound-based supramolecular materials to fine-tune their properties. Various synthetic strategies, such as co-precipitation, hydrothermal synthesis, and microemulsion techniques, have been employed to control the particle size, morphology, and crystallinity of the resulting materials. researchgate.net It has been demonstrated that slight variations in synthesis parameters, such as precursor concentrations, temperature, and the presence of additives, can have a significant impact on the structure and, consequently, the electrochemical performance of the final product. royalsocietypublishing.org

For instance, the number of vacancies in the crystal lattice of PBAs, which are defects where a [Ru(CN)₆] unit is missing, can be controlled during synthesis. These vacancies and the coordinated water molecules play a crucial role in the material's ion storage capacity and cycling stability when used as a battery cathode. researchgate.net

Below is a data table summarizing the properties of a representative supramolecular material functionalized with this compound, specifically a Prussian Blue Analogue.

| Property | Description | Research Finding |

| Crystal Structure | Face-centered cubic | The open framework structure with large interstitial sites allows for the reversible insertion and extraction of alkali metal ions. |

| Redox Potentials | Multiple, corresponding to the Ru(II)/Ru(III) and other metal center redox couples. | Enables high theoretical specific capacity for energy storage applications. |

| Porosity | Nanoporous with tunable pore sizes. | The porous nature facilitates rapid ion transport and provides a high surface area for catalytic reactions. |

| Electrochemical Performance | High specific capacity and good cycling stability as a cathode material in rechargeable batteries. | Control over crystallinity and defect density during synthesis is key to optimizing performance. nih.gov |

| Catalytic Activity | Active for oxidation reactions and electrocatalysis. | The uniform distribution of active metal sites enhances catalytic efficiency. royalsocietypublishing.org |

Catalytic Applications

Electrocatalysis

The quest for clean and sustainable energy has propelled research into efficient electrocatalysts for the hydrogen evolution reaction (HER), a crucial process in water splitting for hydrogen production. nih.gov While platinum (Pt) remains the benchmark catalyst for HER, its high cost and scarcity limit its widespread application. nih.gov Ruthenium-based materials have emerged as promising alternatives due to their similar hydrogen bonding energy to Pt, a lower barrier for water decomposition, and significantly lower cost. nih.gov The efficiency of HER catalysts is often evaluated based on parameters like overpotential (the extra potential required above the thermodynamic potential) and the Tafel slope, which provides insight into the reaction mechanism.

The mechanism of HER differs depending on the pH of the electrolyte. In acidic media, the process involves the initial electrochemical adsorption of a proton (Volmer step) to form an adsorbed hydrogen intermediate (H). nih.gov This is followed by either the electrochemical desorption where H reacts with another proton and an electron to form H₂ (Heyrovsky step) or the chemical desorption where two H* atoms combine to form H₂ (Tafel step). mdpi.com In alkaline and neutral conditions, the initial step involves the dissociation of adsorbed water molecules to generate H* and hydroxide (B78521) ions (OH⁻), a process that is generally slower than in acidic media. mdpi.com

Ruthenium's high electronegativity leads to strong adsorption of protons, which can sometimes hinder the desorption of hydrogen from the catalyst surface. nih.gov Therefore, strategies to modulate the electronic structure of ruthenium atoms, for instance, through heteroatom doping, are employed to optimize the hydrogen adsorption and reaction barriers, thereby enhancing HER efficiency. nih.gov Research has demonstrated that controlling the crystal structure of ruthenium nanoparticles can significantly impact their catalytic activity and stability. For example, hexagonal-close-packed (hcp) ruthenium nanoparticles have shown exceptional stability in alkaline conditions compared to their face-centered cubic (fcc) counterparts and even commercial Pt/C catalysts. rsc.org

Table 1: Comparison of HER Performance for Different Electrocatalysts in Alkaline Media

| Electrocatalyst | Overpotential at 10 mA cm⁻² | Stability (after 12 hours) |

| hcp Ru nanoparticles | Low | Increase of 6 mV |

| fcc Ru nanoparticles | Low | Increase of 50 mV |

| Commercial Pt/C | Higher | Increase of over 350 mV |

This table illustrates the superior stability of hcp Ruthenium nanoparticles as HER electrocatalysts in alkaline environments. rsc.org

Ruthenium hexacyanoferrate (RuHCF), a compound closely related to ruthenium hexacyanide, has demonstrated significant electrocatalytic activity towards the oxidation of various organic and inorganic substrates. These materials are often incorporated onto electrode surfaces to lower the overpotential required for oxidation reactions. scielo.br

A notable application is the electrooxidation of ethanol (B145695). A glassy carbon electrode modified with a RuHCF thin film has shown excellent catalytic activity for ethanol oxidation in a strong acidic solution (pH 1.5). scielo.br The catalytic process is linked to the redox transitions of ruthenium species within the film, specifically the Ru(III)-O-Ru(IV) and Ru(IV)-O-Ru(VI) processes, which occur at potentials around 0.8 V to 0.98 V vs. Ag|AgCl|KClsat. scielo.br This modified electrode has been explored as a sensor for ethanol, exhibiting a linear response to ethanol concentrations between 0.03 and 0.4 mol L⁻¹ with a detection limit of 0.76 mmol L⁻¹. scielo.br

Beyond small organic molecules, ruthenium complexes have been investigated for the electrocatalytic oxidation of ammonia (B1221849) (NH₃), a key reaction for ammonia-based energy cycles. acs.orgosti.gov A coordinatively saturated complex, [Ru(tpy)(dmabpy)Cl]⁺, has been shown to be an effective electrocatalyst for ammonia oxidation. acs.orgosti.gov The reaction proceeds via an outer-sphere electron transfer mechanism, where the catalyst does not require the substitution of its chloride ligand by ammonia. acs.orgosti.gov Stoichiometric reactions have confirmed that the one-electron oxidized species, [Ru(Cl)]²⁺, rapidly converts ammonia to dinitrogen (N₂). acs.orgosti.gov Another ruthenium complex, [Ru(pdc-κ-N¹O²)(bpy)(NH₃)], promotes the electrocatalytic ammonia oxidation at a low overpotential of 0.85 V, generating up to 76.1 equivalents of N₂. nih.gov

The immobilization of molecular ruthenium catalysts on electrode surfaces can circumvent issues like catalyst deactivation observed in homogeneous solutions. For instance, a ruthenium polypyridyl complex anchored on a mesoporous indium tin oxide electrode demonstrated efficient and sustained electrocatalytic oxidation of benzyl (B1604629) alcohol in aqueous media. researchgate.net

Table 2: Electrocatalytic Oxidation Activity of Ruthenium Compounds

| Catalyst/Modified Electrode | Substrate | Key Findings |

| RuHCF modified glassy carbon electrode | Ethanol | Excellent catalytic activity in acidic media; linear sensor response. scielo.br |

| [Ru(tpy)(dmabpy)Cl]⁺ | Ammonia | Operates via an outer-sphere mechanism with high turnover frequency. acs.orgosti.gov |

| [Ru(pdc-κ-N¹O²)(bpy)(NH₃)] | Ammonia | Low overpotential (0.85 V) and high N₂ generation. nih.gov |

| Immobilized [Ru(tpy)(pic-PO₃H₂)(Cl)] | Benzyl alcohol | Circumvents deactivation issues seen in homogeneous catalysis. researchgate.net |

The electrochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemical feedstocks is a critical area of research for mitigating climate change and closing the carbon cycle. Ruthenium-based molecular catalysts, particularly those with polypyridyl ligands, have been extensively studied for this purpose. osti.govnih.govrsc.org

One such catalyst, the Ru(II) complex [Ru(PO₃Et₂-ph-tpy)(6-mbpy)(NCCH₃)]²⁺, has demonstrated high selectivity for the electrocatalytic reduction of CO₂ to carbon monoxide (CO) at a low overpotential of 340 mV in both acetonitrile (B52724) and aqueous/acetonitrile solutions. osti.gov The catalytic activity can be enhanced by immobilizing a phosphonated derivative of this complex onto a nanocrystalline TiO₂ electrode surface. This heterogeneous system showed a turnover number of 237 per catalyst site during 4 hours of electrocatalysis. osti.gov

The design of the ligand framework around the ruthenium center plays a crucial role in the catalyst's performance. For instance, incorporating a methyl group on the bipyridine ligand in certain ruthenium complexes facilitates CO₂ binding after a one-electron reduction, which helps to minimize the overpotential required for the reduction process. osti.gov Studies on a series of Ru(II)-polypyridyl complexes with the general formula [Ru(tpy)(NN)X]ⁿ⁺ have provided insights into how the electronic properties of the bidentate polypyridine ligand (NN) influence the catalytic activity. rsc.org The lability of the monodentate ligand (X) is related to the electron-donating character of the NN ligand, which in turn affects the formation of the active catalytic species. rsc.org

Table 3: Performance of Ruthenium-Based Electrocatalysts for CO₂ Reduction

| Catalyst | Product | Overpotential | Turnover Number (TON) / Turnover Frequency (TOF) |

| [Ru(PO₃Et₂-ph-tpy)(6-mbpy)(NCCH₃)]²⁺ (homogeneous) | CO | 340 mV | Limited turnovers |

| Phosphonated derivative of above on TiO₂ (heterogeneous) | CO | - | 237 per site in 4h |

| Ruthenium complexes with qpy ligand scaffold | CO | Modest | TOFmax > 1000 s⁻¹ nih.gov |

Understanding the reaction mechanisms of electrocatalytic processes is fundamental for the rational design of more efficient and robust catalysts. For ruthenium-catalyzed reactions, a combination of experimental techniques, such as cyclic voltammetry and in situ spectroscopy, along with computational studies, provides crucial mechanistic insights. rsc.orgnih.govnih.gov

In the context of ruthenium(II)-catalyzed C-H oxygenation, mechanistic studies have revealed an oxidation-induced reductive elimination pathway. The catalytic cycle is proposed to begin with the C-H activation by a ruthenium(II) complex, followed by oxidation of the resulting ruthenacycle to a ruthenium(IV) intermediate. The subsequent reductive elimination from this high-valent species forms the C-O bond and regenerates the active catalyst. nih.gov